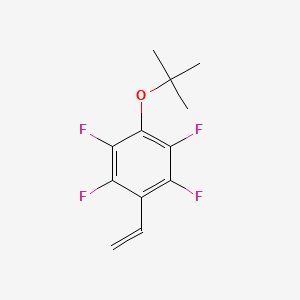

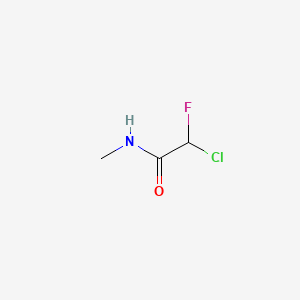

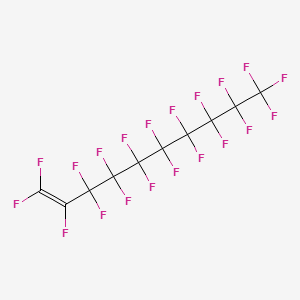

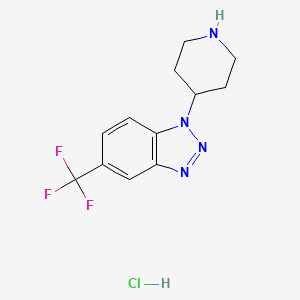

1-Piperidin-4-yl-5-(trifluoromethyl)-1H-1,2,3-benzotriazole hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of piperidine derivatives often involves the treatment of various starting materials with reagents that introduce the piperidine moiety. For instance, in the synthesis of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives, substituted benzhydryl chlorides are treated with a piperidine derivative followed by N-sulfonation . Similarly, the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives involves specific substitutions to introduce the piperidine group and achieve the desired anti-acetylcholinesterase activity .

Molecular Structure Analysis

The molecular structure of piperidine derivatives is crucial for their biological activity. For example, the introduction of a bulky moiety in the para position of benzamide significantly increases anti-acetylcholinesterase activity in piperidine derivatives . The structure-activity relationship is also evident in the synthesis of 4-alkyl-1-(o-methoxyphenyl)piperazines, where the benzotriazole moiety contributes to the receptor affinity .

Chemical Reactions Analysis

Piperidine derivatives undergo various chemical reactions depending on their functional groups. The combination of 1-benzenesulfinyl piperidine with trifluoromethanesulfonic anhydride activates thioglycosides to form glycosyl triflates, which are then converted to glycosides . This showcases the reactivity of piperidine derivatives in the presence of specific reagents.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. For instance, the crystal structure of a piperidine derivative revealed a chair conformation of the piperidine ring and a distorted tetrahedral geometry around the sulfur atom . The thermal properties of these compounds are also of interest, as they can be stable over a range of temperatures . The biological evaluation of 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides indicates that the presence of the piperidine moiety can contribute to biological activities such as inhibition of butyrylcholinesterase .

Applications De Recherche Scientifique

Synthesis and Antimicrobial Activity

A series of novel 2-((4-(2H-benzo[d][1,2,3]triazol-2-yl)piperidin-1-yl)methyl)-5-substituted phenyl-1,3,4-oxadiazoles were synthesized, showcasing significant antibacterial activity and moderate antifungal activity. These compounds were evaluated using in vitro assays against bacterial and fungal organisms, indicating their potential as antimicrobial agents. Additionally, structure-activity relationships were explored through molecular docking studies, demonstrating the compounds' interaction with key protein targets in Escherichia coli and Candida albicans (Vankadari et al., 2013).

Antifungal and Anti-arrhythmic Properties

Research has extended into the antifungal and anti-arrhythmic properties of derivatives containing the piperidine moiety. For instance, piperidine-based 1,3-thiazole, 1,3,4-thiadiazole, and 1,3-thiazolo[2,3-c]-1,2,4-triazole derivatives have been synthesized and shown to possess significant anti-arrhythmic activity. These findings suggest a promising avenue for the development of new therapeutic agents targeting cardiovascular diseases (Abdel‐Aziz et al., 2009).

Synthesis of Substituted Piperidines

The chemical versatility of 1-piperidin-4-yl-5-(trifluoromethyl)-1H-1,2,3-benzotriazole hydrochloride is further exemplified in the synthesis of substituted piperidines. These compounds are synthesized through reactions involving N,N-Bis[(benzotriazol-1-yl)methyl]amines, showcasing the adaptability of the piperidine ring in creating a diverse range of chemical structures (Katritzky et al., 1999).

Novel Synthesis Approaches

Innovative synthesis methods have been developed for creating azole-containing piperidines, which are valuable in medicinal chemistry. These methods involve the arylation of azoles with bromopyridines followed by the reduction of the pyridine ring, demonstrating a convenient approach to obtaining 3- and 4-(1H-azol-1-yl)piperidines. This work contributes to the advancement of synthetic methodologies for producing compounds with potential pharmaceutical applications (Shevchuk et al., 2012).

Propriétés

IUPAC Name |

1-piperidin-4-yl-5-(trifluoromethyl)benzotriazole;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F3N4.ClH/c13-12(14,15)8-1-2-11-10(7-8)17-18-19(11)9-3-5-16-6-4-9;/h1-2,7,9,16H,3-6H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBGFRHXXUYUYOS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2C3=C(C=C(C=C3)C(F)(F)F)N=N2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClF3N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10381690 |

Source

|

| Record name | 1-(Piperidin-4-yl)-5-(trifluoromethyl)-1H-benzotriazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10381690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

306935-37-5 |

Source

|

| Record name | 1-(Piperidin-4-yl)-5-(trifluoromethyl)-1H-benzotriazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10381690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.